[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
(4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;;/h1-5,7H,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDLPHXFGVLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016794-97-0 | |
| Record name | (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1,2,4-triazole with formaldehyde and ammonium chloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often obtained through a series of purification steps, including filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors.
Mechanism of Action
The mechanism of action of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl group in the target compound can be substituted with electron-donating or withdrawing groups, altering electronic and steric properties. Key analogs include:
Key Observations :
Variations in the Triazole Core and Side Chains
Thioether and Heterocyclic Modifications
Compounds from feature thioether-linked substituents (e.g., butylthio, pyridinylthio), which differ significantly from the aminomethyl group in the target compound:
Key Observations :
- Thermal Stability : Thiazole and pyridine rings (e.g., 5n) contribute to higher melting points (199–202°C) compared to alkylthio derivatives .
- Synthetic Yields : Yields for thioether analogs (79–88%) are comparable to typical triazole syntheses, suggesting efficient protocols for such modifications .
Piperidine and Cyclohexyl Derivatives
and highlight triazole derivatives with aliphatic rings instead of phenyl groups:
Ethylamine and Branched Side Chains
- 2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (): Features an ethanamine backbone, which may alter conformational flexibility and binding interactions compared to the methylamine linker in the target compound .
Biological Activity
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a compound belonging to the triazole class, which is known for its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials of this compound based on a review of recent studies.
Overview of Triazole Derivatives
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They have gained attention due to their pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. The incorporation of various substituents can enhance their biological efficacy.
The compound this compound exhibits significant biochemical interactions:
- Enzyme Interactions : It interacts with various enzymes and proteins through hydrogen bonding and dipole interactions with biological receptors, influencing enzyme activity and cellular signaling pathways.
- Cellular Effects : Studies indicate that this compound affects cell function by modulating gene expression and cellular metabolism. For instance, it has shown potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 15.6 to 23.9 µM.
The molecular mechanism involves:
- Binding Interactions : The compound binds to specific biomolecules leading to enzyme inhibition or activation.
- Gene Expression Modulation : It alters gene expression profiles in treated cells, contributing to its therapeutic effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.6 |
| HCT-116 | 23.9 |
The compound demonstrates selective cytotoxicity towards these cancer cell lines while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties:
- Antifungal Activity : The compound has shown effectiveness against various fungal strains including Candida albicans.
- Antibacterial Activity : It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from similar triazole structures have demonstrated Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial efficacy .
Case Studies
A notable study investigated the in vivo effects of a related triazole derivative in rats. The compound was administered at a dose of 4 mg via intraperitoneal injection. Blood samples were collected at various time intervals to analyze metabolic pathways and potential metabolites using high-performance liquid chromatography (HPLC) . This study underscores the importance of pharmacokinetics in understanding the biological activity of triazole derivatives.
Therapeutic Applications
The diverse biological activities suggest several therapeutic applications:
- Anticancer Agents : Given its effectiveness against specific cancer cell lines, further research could position this compound as a candidate for cancer therapy.
- Antimicrobial Agents : Its broad-spectrum activity makes it a potential candidate for developing new antibiotics or antifungal treatments.
- Research Applications : As a building block in synthetic chemistry, it can be utilized to create more complex molecules with tailored biological activities .
Q & A
Q. What are the established synthetic routes for [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride, and what key reaction parameters influence yield?
The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. A general method adapted from related compounds (e.g., 4-amino-1,2,4-triazole derivatives) involves refluxing a substituted benzaldehyde with a triazole precursor in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Key parameters affecting yield include:
- Solvent polarity : Ethanol promotes solubility and reaction homogeneity.
- Catalyst : Glacial acetic acid facilitates imine formation.
- Reflux duration : Extended time (≥4 hours) ensures complete cyclization.
- Purification : Vacuum evaporation and recrystallization improve purity.
Q. How is this compound characterized structurally, and which spectroscopic techniques are most effective?
Structural characterization relies on:
- X-ray crystallography : Resolves bond angles and lattice parameters (e.g., similar triazole derivatives in and ) .
- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH at δ 4.5–5.5 ppm).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H] peak at m/z 246.1 for the free base).
- Elemental analysis : Validates C, H, N, and Cl content.
Q. What biological activities have been reported for 1,2,4-triazole derivatives structurally related to this compound?
1,2,4-Triazole derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example:
- Antifungal activity : Substituted triazoles inhibit ergosterol biosynthesis in Candida spp. .
- Kinase inhibition : Triazole-amine derivatives target tyrosine kinases in cancer cell lines .
- Neuropharmacological potential : Structural analogs modulate serotonin receptors .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?
Optimization strategies include:
- Alternative catalysts : Replace glacial acetic acid with p-toluenesulfonic acid for faster cyclization.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
- Green solvents : Use ionic liquids (e.g., [BMIM]BF) to enhance yield and reduce waste.
- Purification : Gradient recrystallization (ethanol/water) or column chromatography (silica gel, CHCl:MeOH 9:1) improves purity.
Q. How should contradictory data regarding the biological activity of this compound’s derivatives be analyzed and resolved?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial assays using CLSI guidelines).
- Structural impurities : Confirm purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient).
- Solubility factors : Use DMSO stock solutions with ≤1% final concentration to avoid cytotoxicity artifacts .
- Replicate studies : Cross-validate in ≥3 independent labs with blinded samples.
Q. What advanced spectroscopic or crystallographic methods are recommended to resolve ambiguities in structural elucidation?
- Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and hydrogen bonding (e.g., N–H···Cl interactions in dihydrochloride salts) .
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data.
- Solid-state NMR : Resolves polymorphic differences (e.g., NMR distinguishes tautomeric forms).
Q. What are the critical factors affecting the stability of this compound under various storage conditions, and how can degradation products be identified?
- Light sensitivity : Store in amber vials at –20°C; monitor via UV-Vis spectroscopy for absorbance shifts.
- Moisture control : Use desiccants (silica gel) to prevent hydrolysis; confirm via Karl Fischer titration.
- Degradation analysis : LC-MS/MS identifies byproducts (e.g., free amine from HCl loss at m/z 209.1).
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and compare HPLC profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
